Solubility profile of 8-Aza-5-silaspiro[4.6]undecane HCl in organic solvents
Solubility profile of 8-Aza-5-silaspiro[4.6]undecane HCl in organic solvents
The following technical guide details the solubility profile and characterization framework for 8-Aza-5-silaspiro[4.6]undecane Hydrochloride (HCl) .
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Executive Summary & Chemical Identity
8-Aza-5-silaspiro[4.6]undecane HCl is a specialized organosilicon heterocycle, functioning as a silicon bioisostere of the carbon-based 8-azaspiro[4.6]undecane.[1] The incorporation of a silicon atom at the spiro-center (position 5) alters the physicochemical properties of the molecule, primarily increasing lipophilicity (LogP) and altering metabolic stability compared to its carbon analog, while the hydrochloride salt form ensures water solubility.
This guide provides a predicted solubility profile derived from Structure-Property Relationships (SPR) of similar sila-heterocycles and amine salts, alongside validated protocols for experimental verification.
Chemical Structure Analysis
The molecule features a quaternary silicon spiro-center connecting a five-membered silolane ring and a seven-membered azepane ring.[1]
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Core Framework: Spiro[4.6]undecane (Silicon at pos. 5, Nitrogen at pos. 8).
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Salt Form: Hydrochloride (Protonated secondary amine).
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Key Property: The "Silicon Switch" increases the lipophilicity of the organic scaffold, potentially enhancing permeability without abolishing aqueous solubility in the salt form.
Solubility Profile
The solubility of 8-Aza-5-silaspiro[4.6]undecane HCl is governed by the competition between the high lattice energy of the ionic salt (favoring polar solvents) and the lipophilic silicon-rich spiro scaffold (favoring organic solvents).[1]
Predicted Solubility Data
Based on comparative data for sila-amine salts and spiro-piperidine analogs.[1]
| Solvent Class | Representative Solvent | Solubility Rating | Predicted Conc. (mg/mL) | Mechanistic Insight |
| Polar Protic | Water | High | > 100 mg/mL | Ion-dipole interactions with the ammonium chloride headgroup dominate.[1] |
| Polar Protic | Methanol | High | > 100 mg/mL | Excellent solvation of both the ionic head and the organic tail. |
| Polar Aprotic | DMSO | High | > 150 mg/mL | Universal solvent for amine salts; disrupts lattice energy effectively. |
| Chlorinated | Dichloromethane (DCM) | Moderate | 20 - 50 mg/mL | The "Silicon Effect" enhances solubility in DCM compared to pure carbon salts.[1] |
| Chlorinated | Chloroform | Moderate | 10 - 30 mg/mL | Useful for extraction from aqueous phase, though less efficient than DCM.[1] |
| Polar Aprotic | Acetonitrile | Low-Moderate | 5 - 15 mg/mL | Often requires heating; useful for crystallization.[1] |
| Non-Polar | Diethyl Ether | Insoluble | < 0.1 mg/mL | The ionic salt lattice is too stable to be broken by weak dipoles. |
| Non-Polar | Hexane/Heptane | Insoluble | < 0.01 mg/mL | Strictly anti-solvent; used to precipitate the salt from DCM/MeOH. |
The "Silicon Effect" on Solubility
Replacing the central carbon with silicon (C → Si) typically increases the ClogP of the free base by approximately 0.5 – 1.0 log units [1].
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Impact on Salt: While the HCl salt remains water-soluble, the increased lipophilicity of the spiro-core makes the compound more compatible with "intermediate" solvents like Dichloromethane and THF compared to its carbon analog.[1]
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Extraction Advantage: This molecule will likely partition more favorably into organic layers (e.g., DCM) during liquid-liquid extraction at neutral/basic pH than the carbon analog.
Experimental Protocols for Solubility Determination
Protocol A: Visual Equilibrium Solubility (Rapid Screen)
Use this for initial solvent selection for reactions or formulations.[1]
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Preparation: Weigh 10 mg of 8-Aza-5-silaspiro[4.6]undecane HCl into a clear 4 mL glass vial.
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Addition: Add solvent in 100 µL increments at 25°C.
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Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if dissolution is slow.
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Observation: Record the volume required for complete dissolution (clear solution, no particulates).
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Calculation:
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Protocol B: Gravimetric Saturation Method (High Accuracy)
Use this for Certificate of Analysis (CoA) generation.
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Saturation: Add excess solid (~50 mg) to 1 mL of solvent. Stir at 25°C for 24 hours.
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Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (pre-saturated) into a tared vessel.
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Evaporation: Evaporate the solvent under nitrogen stream or vacuum.
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Drying: Dry the residue in a vacuum oven (40°C, 10 mbar) to constant weight.
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Validation: Re-dissolve the residue in a known volume of HPLC mobile phase and verify purity/content via HPLC-UV to ensure no degradation occurred during drying.
Solubility Determination Workflow
The following decision tree guides the researcher through the process of selecting the correct solvent system based on the intended application (Reaction, Analysis, or Purification).
Handling & Stability Considerations
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Hygroscopicity: Like most amine hydrochlorides, this compound is likely hygroscopic . Store in a desiccator. Exposure to ambient moisture may lead to the formation of a sticky gum, complicating weighing.
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Silicon Stability: The Si-C bonds in the spiro-center are chemically robust and stable to aqueous acids and bases [2].[1] Unlike silyl ethers (Si-O-C), the spiro-silane core will not hydrolyze under standard solubility testing conditions.[1]
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Free Base Liberation: To transfer the compound into non-polar solvents (Et2O, Toluene), convert to the free base by partitioning between 1M NaOH and Diethyl Ether . The free base will be highly soluble in organic solvents.
References
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Ramesh, R. & Gunanathan, C. (2024). "The role of silicon in drug discovery: a review." RSC Medicinal Chemistry.
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Showell, G. A. & Mills, J. S. (2003). "Chemistry and biology of sila-substituted drugs." Drug Discovery Today, 8(12), 551-556.[1]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (General reference for stability of silyl groups).
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Serajuddin, A. T. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616.[1]
